molecular formula C17H13F3N2O2S B2996412 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 330943-95-8

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2996412
CAS No.: 330943-95-8
M. Wt: 366.36
InChI Key: GIEVGIZKMGSCKG-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular structure that includes a benzothiazine ring system, an oxo group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is to start with a suitable benzothiazine derivative and then introduce the trifluoromethyl group through a trifluoromethylation reaction. The acetyl group can be introduced using acetic anhydride or other acylating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the benzothiazine ring can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced to remove the oxo group, resulting in a different set of derivatives.

  • Substitution: : The trifluoromethyl group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the trifluoromethyl group, depending on the desired product.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or other oxidized derivatives.

  • Reduction: : Hydroxyl groups, amines, or other reduced derivatives.

  • Substitution: : Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the effects of trifluoromethyl groups on biological systems, as these groups can significantly alter the biological activity of molecules.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. It can be used to design drugs that target specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties can be leveraged to create products with enhanced performance or new functionalities.

Mechanism of Action

The mechanism by which 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to certain biological targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, further influencing the compound's activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide: : Similar structure but with a hydrazide group instead of the trifluoromethyl group.

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: : Similar structure but with a carboxylic acid group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide makes it unique compared to similar compounds. This group can significantly alter the compound's physical, chemical, and biological properties, making it a valuable tool in various applications.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-7-11(8-6-10)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVGIZKMGSCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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